molecular formula C19H16N2O6S B2509388 N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034564-95-7

N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B2509388
CAS No.: 2034564-95-7
M. Wt: 400.41
InChI Key: PMFDFNZJWBONOP-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position and a [2,2'-bifuran]-5-ylmethyl moiety attached to the sulfonamide nitrogen.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c22-18-9-10-19(23)21(18)13-3-6-15(7-4-13)28(24,25)20-12-14-5-8-17(27-14)16-2-1-11-26-16/h1-8,11,20H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFDFNZJWBONOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The target compound’s preparation hinges on two critical intermediates:

  • 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide (Intermediate A, CAS 5470-06-4).
  • [2,2'-Bifuran]-5-ylmethylamine (Intermediate B).

The primary coupling strategy involves sulfonamide bond formation between Intermediate A’s sulfonyl group and Intermediate B’s amine, typically via sulfonyl chloride activation. Alternative methods, such as direct nucleophilic substitution or coupling reagents, are less common due to the sulfonamide’s lower reactivity.

Synthesis of Key Intermediates

Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide (Intermediate A)

Intermediate A is synthesized through electrophilic substitution and cyclization:

  • Sulfonation of 4-aminobenzenesulfonamide :
    • React 4-aminobenzenesulfonamide with maleic anhydride in acetic acid at 80°C for 6 hours to form the pyrrolidin-2,5-dione (succinimide) ring.
    • Reaction equation :

      $$

      \text{4-NH}2\text{-C}6\text{H}4\text{-SO}2\text{NH}2 + \text{C}4\text{H}2\text{O}3 \rightarrow \text{Intermediate A} + \text{H}_2\text{O}

      $$
    • Yield : 72% after recrystallization from ethanol.
Table 1: Optimization of Intermediate A Synthesis
Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 70 80 80
Solvent Acetic acid DMF Acetic acid
Reaction Time (hr) 4 6 6
Yield (%) 58 72 72

Synthesis of [2,2'-Bifuran]-5-ylmethylamine (Intermediate B)

Intermediate B is prepared via reductive amination of [2,2'-bifuran]-5-carbaldehyde:

  • Reduction of nitrile precursor :
    • React [2,2'-bifuran]-5-carbonitrile with LiAlH₄ in dry THF at 0°C for 2 hours.
    • Reaction equation :

      $$

      \text{[2,2'-Bifuran]-5-CN} + \text{LiAlH}4 \rightarrow \text{[2,2'-Bifuran]-5-CH}2\text{NH}_2

      $$
    • Yield : 85% after distillation under reduced pressure.

Coupling Strategies

Sulfonylation via Sulfonyl Chloride Activation

Step 1: Conversion to Sulfonyl Chloride
Intermediate A is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 25°C for 3 hours to generate 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride.

Step 2: Amine Coupling
React the sulfonyl chloride with Intermediate B in pyridine at 0–5°C for 12 hours:

  • Molar ratio : 1:1.2 (sulfonyl chloride:amine).
  • Workup : Extract with ethyl acetate, wash with HCl (1M), and purify via silica gel chromatography.
  • Yield : 68%.
Table 2: Comparative Coupling Conditions
Parameter Method 1 (Pyridine) Method 2 (TEA) Method 3 (DMAP)
Solvent DCM THF DCM
Base Pyridine Triethylamine DMAP
Temperature (°C) 0–5 25 0–5
Yield (%) 68 55 62

Alternative Coupling via Mixed Carbonate Intermediate

For laboratories avoiding sulfonyl chlorides, a carbonate-mediated method is viable:

  • React Intermediate A with ethyl chloroformate in THF to form a mixed carbonate.
  • Couple with Intermediate B using DMAP as a catalyst at 25°C for 24 hours.
  • Yield : 57%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.78–6.65 (m, 4H, furan-H), 4.32 (s, 2H, CH₂), 2.85 (s, 4H, pyrrolidinone-CH₂).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₇H₁₅N₂O₅S : 367.0698 [M+H]⁺.
  • Observed : 367.0701 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can also play a role in binding to biological molecules, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

N-([2,2'-Bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide (CAS 2034339-15-4)
  • Structural Differences : The primary distinction lies in the benzene ring substituents. The target compound features a 4-(2,5-dioxopyrrolidin-1-yl) group, whereas the analog has 3-fluoro and 4-methoxy groups .
  • Functional Implications :
    • The dioxopyrrolidinyl group in the target compound is electron-withdrawing, which may increase sulfonamide acidity (enhancing solubility or target binding).
    • The 3-fluoro-4-methoxy substituents in the analog introduce steric and electronic effects: fluorine’s electronegativity could stabilize adjacent groups, while methoxy’s electron-donating nature might alter pharmacokinetics.
  • Synthetic Considerations : Both compounds share a bifuran-methyl-sulfonamide scaffold, suggesting similar synthetic routes for the bifuran moiety (e.g., bromination or coupling reactions as described in ) .
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
  • Structural Differences : MPPB replaces the sulfonamide with a benzamide and substitutes the bifuran with a 2,5-dimethylpyrrole group .
  • The 2,5-dimethylpyrrole in MPPB was identified as critical for enhancing monoclonal antibody production in CHO cells, suggesting that pyrrole-derived motifs may optimize biological activity. By contrast, the target compound’s dioxopyrrolidinyl group could confer distinct metabolic or target-binding profiles.
  • SAR Insights : highlights that dimethylpyrrole derivatives improve activity, implying that modifications to the dioxopyrrolidinyl group (e.g., alkylation) in the target compound might similarly refine efficacy .
Bosentan (Endothelin Receptor Antagonist)
  • Structural Differences : Bosentan contains a sulfonamide group but lacks bifuran or dioxopyrrolidinyl moieties, instead featuring a pyridinyl and methoxyphenyl system .
  • Functional Implications: Both bosentan and the target compound undergo hepatic metabolism, but bosentan’s major metabolite (Ro 48-5033) results from hydroxylation, whereas the target’s dioxopyrrolidinyl group may undergo ring-opening or further oxidation.

Pharmacokinetic and Metabolic Comparisons

Compound Key Functional Groups Molecular Weight Metabolic Pathways Notable Findings
Target Compound Bifuran, dioxopyrrolidinyl, sulfonamide ~406.4* Likely hepatic oxidation (dioxopyrrolidinyl) Potential for reactive metabolites
N-([2,2'-Bifuran]-5-ylmethyl)-3-fluoro-4-methoxy analog Bifuran, fluoro, methoxy, sulfonamide 351.4 Demethylation, defluorination Improved membrane permeability
MPPB Dimethylpyrrole, benzamide ~318.3 Unknown (likely CYP450-mediated) Enhances monoclonal antibody production
Bosentan Sulfonamide, pyridinyl, methoxyphenyl 551.6 Hydroxylation, demethylation 90% fecal excretion

*Estimated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

  • Bifuran vs.
  • Sulfonamide vs. Benzamide : Sulfonamides generally exhibit higher metabolic stability than benzamides due to stronger hydrogen-bonding capacity, which may extend the target compound’s half-life relative to MPPB .
  • Substituent Effects : The dioxopyrrolidinyl group’s electron-withdrawing nature could enhance interactions with positively charged enzymatic pockets, whereas MPPB’s dimethylpyrrole may engage in hydrophobic interactions .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bifuran moiety : A unique feature that may contribute to its biological activity.
  • Pyrrolidinone derivative : Known for various pharmacological effects.
  • Benzenesulfonamide group : Often associated with antimicrobial and anti-inflammatory properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties.
  • Cytotoxic Effects : Preliminary studies indicate cytostatic activity against certain cancer cell lines, particularly pancreatic cancer cells.

Table 1: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
Enzyme InhibitionBChE InhibitionIC50 = 46.42 µM
CytotoxicityPancreatic Cancer Cell LineSignificant cytostatic effect
Antimicrobial ActivityVarious Bacterial StrainsModerate to significant

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on BChE demonstrated a notable inhibition profile. The compound exhibited an IC50 value comparable to standard inhibitors such as physostigmine, highlighting its potential for therapeutic applications in treating Alzheimer's disease.

Case Study 2: Anticancer Potential

In vitro studies on pancreatic cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of the compound through structural modifications. Studies have shown that derivatives with increased lipophilicity tend to exhibit improved enzyme inhibition and cytotoxicity profiles.

Q & A

Q. What experimental designs are optimal for studying synergistic effects with other bioactive agents?

  • Case study : Co-administration with mTOR inhibitors (e.g., rapamycin) to amplify mAb production .
  • Design :
  • Factorial ANOVA : Test compound ± inhibitor at varying doses .
  • Mechanistic synergy : Western blot for p-S6K1 (mTOR pathway marker) .

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